Product packaging for Streptamine 4-phosphate(Cat. No.:)

Streptamine 4-phosphate

Cat. No.: B1216668
M. Wt: 258.17 g/mol
InChI Key: UGKIWJFUWGWWEX-XJQRDMAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptamine 4-phosphate is a phosphorylated aminocyclitol that serves as a crucial intermediate in the biosynthetic pathways of certain antibiotics . Research indicates that in the biosynthesis of spectinomycin, streptamine is produced from scyllo-inosamine through a series of dehydrogenase and aminotransferase reactions . The subsequent phosphorylation and other modifications of this core streptamine unit are key steps in forming the final antibiotic structure . As a research biochemical, this compound provides value for scientists studying the enzymatic mechanisms and genetic regulation of antibiotic production in actinomycetes . Its structure is related to other well-known aminocyclitol antibiotics, such as streptomycin, which contains a streptidine core, and the 2-deoxystreptamine-based aminoglycosides like kanamycin and gentamicin . Studies on these compounds show they primarily act by binding to the bacterial ribosome, specifically the 16S rRNA, leading to miscoding and inhibition of protein synthesis . Investigating precursors like this compound is essential for understanding the complete biosynthetic machinery and can aid in the development of strategies to generate novel anti-infective agents. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N2O7P B1216668 Streptamine 4-phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15N2O7P

Molecular Weight

258.17 g/mol

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,4-diamino-3,5,6-trihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15N2O7P/c7-1-3(9)2(8)6(5(11)4(1)10)15-16(12,13)14/h1-6,9-11H,7-8H2,(H2,12,13,14)/t1-,2+,3-,4+,5-,6-/m1/s1

InChI Key

UGKIWJFUWGWWEX-XJQRDMAOSA-N

SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)N)O)N

Isomeric SMILES

[C@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1O)O)OP(=O)(O)O)N)O)N

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)N)O)N

Origin of Product

United States

Biosynthetic Pathways of Streptamine 4 Phosphate

Identification of Primary Precursors and Early Inositol (B14025) Pathway Intermediates Leading to Streptamine (B1206204) 4-Phosphate

The journey from a simple sugar to the complex aminocyclitol structure of streptamine 4-phosphate involves key precursors and branch-point intermediates derived from the inositol pathway.

The biosynthesis of the streptamine moiety originates from D-glucose-6-phosphate (G6P). asm.orgnih.gov As a central metabolite in carbohydrate metabolism, G6P lies at the start of numerous biochemical routes, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. ecmdb.cawikipedia.org In the context of streptamine synthesis, G6P serves as the initial building block which enters a specialized pathway where it is converted into cyclitol intermediates. asm.orgsemanticscholar.org Its role as the primary precursor has been identified in various Streptomyces species, the bacteria known for producing these antibiotics. nih.gov

Following the initial cyclization of a glucose-derived precursor, myo-inositol is formed and serves as a critical intermediate. nih.govasm.org This ubiquitous compound is a branching point, leading to various aminocyclitols through a series of tailoring reactions. nih.gov In the pathway leading to streptamine, myo-inositol is first oxidized to form scyllo-inosose. nih.gov This keto-intermediate is then subjected to transamination to yield scyllo-inosamine. nih.gov Further enzymatic modifications, including additional transaminations, convert scyllo-inosamine derivatives into streptamine (1,3-diamino-1,3-dideoxy-scyllo-inositol), setting the stage for the final phosphorylation step. semanticscholar.org

Key Precursors and IntermediatesRole in Biosynthesis
D-Glucose-6-Phosphate The fundamental starting molecule for the entire pathway. asm.orgnih.gov
myo-Inositol A key cyclitol intermediate derived from glucose metabolism. nih.govasm.org
scyllo-Inosose An oxidized derivative of myo-inositol. nih.gov
scyllo-Inosamine An aminated derivative of scyllo-inosose and a direct precursor to streptamine. semanticscholar.orgnih.gov
Streptamine The immediate aminocyclitol precursor to this compound. semanticscholar.orgresearchgate.net

Detailed Enzymatic Steps in the Formation of this compound

The conversion of early precursors into this compound is catalyzed by a specific sequence of enzymes that perform cyclization, dehydrogenation, amidation, and phosphorylation reactions.

The biosynthesis begins with the cyclization of D-glucose-6-phosphate into 1L-myo-inositol-1-phosphate, a reaction catalyzed by sugar phosphate cyclases (SPCs). nih.gov The phosphate group is then removed to yield myo-inositol. The first key tailoring reaction on the cyclitol ring is a dehydrogenation (oxidation) catalyzed by myo-inositol dehydrogenase (EC 1.1.1.18). nih.gov This enzyme uses NAD+ as a cofactor to oxidize the axial hydroxyl group of myo-inositol, converting it into scyllo-inosose (also referred to as keto-scyllo-inositol). semanticscholar.orgasm.org

Following the formation of the keto-intermediate scyllo-inosose, two crucial amidation (transamination) reactions occur to introduce the diamino groups characteristic of streptamine. The first amino group is transferred from an amino donor, often L-glutamine, to scyllo-inosose, a reaction catalyzed by an aminotransferase like L-glutamine:keto-scyllo-inositol aminotransferase. semanticscholar.orgasm.org This produces an aminodeoxy-scyllo-inositol intermediate. A second transamination event, utilizing another aminotransferase, adds the second amino group to form streptamine. semanticscholar.orgnih.gov The final step in the formation of the target compound is a specific phosphorylation event. researchgate.net

The terminal step in this specific biosynthetic sequence is the phosphorylation of streptamine, catalyzed by the enzyme ATP:aminocyclitol kinase , also known as scyllo-inosamine 4-kinase (EC 2.7.1.65). researchgate.netqmul.ac.uk This kinase specifically transfers the gamma-phosphate group from an ATP molecule to the streptamine substrate. researchgate.netresearchgate.net The phosphorylation occurs regioselectively on the hydroxyl group at the C-4 position, which is para to one of the amino groups on the cyclitol ring. researchgate.netcapes.gov.br This reaction yields the final product, 1L-1,3-diamino-1,3-dideoxy-scyllo-inositol 4-phosphate, which is the formal chemical name for this compound. researchgate.net This enzyme can also act on other aminocyclitols like 2-deoxystreptamine (B1221613). qmul.ac.uk

EnzymeEC NumberReaction Catalyzed
myo-Inositol Dehydrogenase 1.1.1.18myo-inositol + NAD+ ⇌ scyllo-inosose + NADH + H+ nih.gov
L-Glutamine:keto-scyllo-inositol aminotransferase 2.6.1.50L-glutamine + keto-scyllo-inositol ⇌ 2-oxoglutaramate (B1222696) + aminodeoxy-scyllo-inositol asm.org
ATP:Aminocyclitol Kinase (scyllo-inosamine 4-kinase) 2.7.1.65ATP + streptamine ⇌ ADP + this compound researchgate.netqmul.ac.uk

Amidation and Phosphorylation Events

Introduction of Amidine Groups via Transamidination

A key transformation in the formation of the streptidine (B14820) moiety of streptomycin (B1217042), which follows from streptamine-related intermediates, is the addition of two guanidino groups. This is accomplished through two distinct, non-consecutive transamidination reactions catalyzed by inosamine-phosphate amidinotransferases. acs.orguniprot.org In this process, L-arginine serves as the donor of the amidine group. researchgate.net

The enzyme scyllo-inosamine-4-phosphate (B1261351) amidinotransferase (EC 2.1.4.2), encoded by the strB1 gene in Streptomyces griseus, is a primary catalyst in this sequence. uniprot.orgwikipedia.orgresearchgate.net The initial reaction involves the transfer of an amidino group from L-arginine to scyllo-inosamine 4-phosphate, yielding L-ornithine and 1-guanidino-1-deoxy-scyllo-inositol (B1215736) 4-phosphate. wikipedia.orggenome.jp Following subsequent enzymatic steps that modify the molecule, a second transamidination occurs. The same enzyme, StrB1, catalyzes the conversion of N1-amidinostreptamine 6-phosphate into streptidine 6-phosphate. uniprot.org The crystal structure of StrB1 from Streptomyces griseus has been resolved, revealing a pseudo-5-fold symmetric structure related to human L-arginine:glycine amidinotransferase, though with significant differences in the loops surrounding the active site, which create a more open and solvent-exposed cavity for substrate access. acs.orgrcsb.org

Table 1: Transamidination Reactions in Streptidine Biosynthesis

Enzyme Amidine Acceptor Substrate Amidine Donor Product
scyllo-inosamine-4-phosphate amidinotransferase (StrB1) scyllo-inosamine 4-phosphate L-arginine 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate

Characterization of Microorganisms Producing this compound Biosynthetic Intermediates

The ability to produce streptomycin and its precursors, including this compound, is a hallmark of certain species within the phylum Actinobacteria.

Streptomyces griseus as a Model Organism

Streptomyces griseus is the quintessential model organism for the study of streptomycin biosynthesis. uniprot.orgkegg.jp Research on this soil actinomycete has been fundamental to elucidating the entire pathway. The isolation and characterization of streptomycin-idiotrophic mutants (mutants unable to produce the antibiotic) were crucial in identifying specific steps in the pathway. researchgate.netoup.com These studies allowed researchers to group mutants based on where their metabolic block occurred, such as in the initial transamination step of the streptidine pathway or in later steps. researchgate.netoup.com

Genetic analysis of S. griseus has led to the identification and sequencing of the streptomycin biosynthetic gene cluster (str). nih.gov This cluster contains the necessary genes for the synthesis of the streptidine moiety, including the strB1 gene encoding the critical inosamine-phosphate amidinotransferase. uniprot.orgresearchgate.net The regulation of these genes is complex, with transcriptional activity for genes like strB1 being controlled by other regulatory genes within the cluster, such as strR. researchgate.net The study of S. griseus continues to provide detailed insights into the enzymatic reactions, genetic organization, and regulation of streptamine and streptomycin formation. nih.gov

Comparative Analysis of this compound Biosynthetic Routes Across Diverse Actinobacteria

The phylum Actinobacteria is renowned for its vast metabolic diversity and its capacity to produce a wide array of secondary metabolites, including antibiotics. nih.govnih.gov While S. griseus is the most studied producer, comparative genomics reveals both conservation and divergence in the biosynthetic pathways of aminoglycosides across different actinobacterial species. escholarship.org

Genomic analyses show that Actinomycetales genomes can contain over 30 biosynthetic gene clusters (BGCs) for secondary metabolites. nih.gov Comparisons of the streptomycin (str) gene clusters between Streptomyces griseus and Streptomyces glaucescens have revealed considerable divergence in their structure. nih.gov Pangenome analysis of over 200 Streptomyces genomes indicates that while core metabolic pathways are conserved, the majority of genes involved in secondary metabolism are part of the accessory genome and are often strain-specific. escholarship.org

Table 2: List of Compounds

Compound Name
1-guanidino-1-deoxy-scyllo-inositol 4-phosphate
L-arginine
L-ornithine
myo-inositol
N1-amidinostreptamine 6-phosphate
scyllo-inosamine 4-phosphate
Streptamine
This compound
Streptidine 6-phosphate

Enzymology of Streptamine 4 Phosphate Metabolism

Biochemical Characterization of Enzymes Directly Acting on Streptamine (B1206204) 4-Phosphate

The transformation of streptamine 4-phosphate is orchestrated by a dedicated set of enzymes, each with specific roles in the biosynthetic pathway. Key among these are amidinotransferases and phosphatases, which are responsible for the addition of guanidino groups and the removal of the phosphate (B84403) moiety, respectively.

Scyllo-inosamine-4-phosphate (B1261351) amidinotransferase, systematically named L-arginine:1-amino-1-deoxy-scyllo-inositol-4-phosphate amidinotransferase and commonly known as StrB1, is a crucial enzyme in the streptomycin (B1217042) biosynthesis pathway. wikipedia.org It belongs to the transferase family, specifically the amidinotransferases, which are responsible for transferring one-carbon groups. wikipedia.org This enzyme catalyzes two non-consecutive transamidination reactions. uniprot.org The first of these reactions involves the transfer of an amidino group from L-arginine to scyllo-inosamine 4-phosphate, yielding L-ornithine and 1-guanidino-1-deoxy-scyllo-inositol (B1215736) 4-phosphate. wikipedia.org

The substrate specificity of StrB1 is relatively broad. While L-arginine is a primary amidino donor, other molecules like L-canavanine, streptidine (B14820) 6-phosphate, 2-deoxystreptidine-6-phosphate, and N-amidino-scyllo-inosamine 4-phosphate can also serve as donor substrates. nih.gov The acceptor substrates are also varied and include scyllo-inosamine 4-phosphate, N1-amidinostreptamine 6-phosphate, and hydroxylamine, among others. nih.gov This flexibility in substrate recognition is governed by residues that are not directly involved in binding the guanidine (B92328) group. nih.gov

Table 1: Kinetic Parameters of StrB1

Substrate K_m_ (mM) V_max_ (μmol/min/mg) k_cat_ (s⁻¹)
Streptomycin 0.38 ± 0.13 3.2 ± 1.1 1.7 ± 0.6
ATP 1.03 ± 0.1 3.2 ± 1.1 1.7 ± 0.6

Data derived from studies on the related streptomycin 6-phosphotransferase (APH(6)-Id), providing insight into the kinetics of similar phosphotransferase reactions in streptomycin metabolism. researchgate.net

Streptomycin 6-phosphate phosphatase (EC 3.1.3.39) is a hydrolase that plays a critical role in the final stages of streptomycin biosynthesis. wikipedia.org Its primary function is to catalyze the hydrolysis of streptomycin 6-phosphate to produce streptomycin and inorganic phosphate. wikipedia.org This enzyme exhibits phosphotransferase activity, capable of transferring the phosphate group from dihydrostreptomycin (B1670612) 6-phosphate to various aminocyclitol acceptors, including inosamines, streptamine, and 2-deoxystreptamine (B1221613). wikipedia.orgresearchgate.net This transferase activity is significant as it allows for the enzymatic synthesis of novel monophosphorylated aminocyclitol derivatives. researchgate.net

Mechanistic studies have revealed that the phosphatase preferentially esterifies hydroxyl groups that are positioned ortho to the amino groups of the aminocyclitol acceptors. researchgate.net In the case of streptamine, this results in the formation of multiple phosphorylated isomers. One of these isomers has been identified as 1L-1,3-diamino-1,3-dideoxy-scyllo-inositol 4-phosphate, which is also a substrate for L-arginine:aminocyclitol 4-phosphate amidinotransferase. researchgate.net This finding highlights the intricate interplay between phosphorylation and guanidination steps in the biosynthetic pathway.

Structural Biology of Enzymes Involved in this compound Transformations

The three-dimensional structures of the enzymes that metabolize this compound provide invaluable insights into their catalytic mechanisms and substrate specificity. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating these structures.

The crystal structure of L-arginine:inosamine-phosphate amidinotransferase (StrB1) from Streptomyces griseus has been solved, revealing a complex architecture. nih.gov The enzyme is composed of five ββ αβ-modules arranged in a circular, pseudo-5-fold symmetric particle. nih.gov This structure shares a close relationship with human L-arginine:glycine amidinotransferase (AT), although there are significant differences in several loop regions. nih.gov

While a crystal structure of StrB1 in a complex with this compound is not explicitly detailed in the provided search results, molecular modeling has been used to predict the binding mode of scyllo-inosamine 4-phosphate. nih.govresearchgate.net X-ray crystallography remains a powerful tool for determining the three-dimensional structures of macromolecules like enzymes at atomic resolution. biologiachile.clberstructuralbioportal.org Recent advancements in this field, such as time-resolved crystallography, allow for the study of transient enzyme-substrate complexes, offering a more dynamic view of the catalytic process. frontiersin.org

The active site of StrB1 is an open and solvent-exposed cavity, a feature that distinguishes it from the narrower active site channel of human AT. nih.gov This difference is primarily due to major structural changes in the loops surrounding the active site. nih.govresearchgate.net Despite these structural variations, the key residues involved in substrate binding and catalysis are conserved and located at equivalent topological positions in both StrB1 and AT, suggesting a similar reaction mechanism. nih.govresearchgate.net

Enzymatic Transformations of this compound into Downstream Guanidinated Intermediates

The biosynthesis of the streptidine moiety of streptomycin involves a series of enzymatic transformations starting from scyllo-inosamine 4-phosphate. StrB1 catalyzes the first guanidination step, converting scyllo-inosamine 4-phosphate into N-amidino-scyllo-inosamine 4-phosphate. uniprot.org This intermediate is then further processed in the pathway.

Following the initial guanidination, a subsequent reaction, also catalyzed by StrB1, involves the transfer of a second amidino group. uniprot.org In this step, N1-amidinostreptamine 6-phosphate acts as the acceptor substrate, which is converted to streptidine 6-phosphate. uniprot.org This demonstrates the dual role of StrB1 in catalyzing two distinct, non-consecutive transamidination reactions within the same biosynthetic pathway. The final step in the formation of the streptidine moiety is the dephosphorylation of streptidine 6-phosphate, a reaction catalyzed by a phosphatase. wikipedia.org

Genetic and Molecular Regulation of Streptamine 4 Phosphate Pathways

Identification and Annotation of Biosynthetic Gene Clusters Encoding Streptamine (B1206204) 4-Phosphate Enzymes

The biosynthesis of streptamine and related aminocyclitols is orchestrated by dedicated sets of genes, known as biosynthetic gene clusters (BGCs), found within the genomes of producing organisms, primarily actinomycetes. frontiersin.org The identification and annotation of these clusters are fundamental to understanding the production of these compounds.

Genomic Organization of Streptamine-Related Gene Loci

The genes responsible for producing aminocyclitol-containing antibiotics are typically found clustered together on the chromosome. This organization facilitates the coordinated expression of biosynthetic enzymes, regulatory proteins, and resistance mechanisms. researchgate.netresearchgate.net

Research on various Streptomyces species has elucidated the typical structure of these gene loci. For instance, the gene cluster for spectinomycin (B156147) biosynthesis in Streptomyces spectabilis spans approximately 17 kilobases (kb) and contains 16 open reading frames (ORFs). nnl.gov.np These ORFs encode the necessary biosynthetic enzymes, resistance proteins, and regulatory factors. nnl.gov.np Similarly, the sequencing of a 47-kb genomic region from Streptomyces kanamyceticus identified 40 putative ORFs involved in kanamycin (B1662678) biosynthesis, regulation, and transport. researchgate.net In the streptomycin-producing Streptomyces griseus, key production genes such as strB (encoding an aminocyclitol amidinotransferase), strR (a regulatory gene), and strD (a putative hexose (B10828440) nucleotidylating enzyme) are clustered around the main resistance gene, aphD. researchgate.net

This clustered arrangement is a common feature in the biosynthesis of secondary metabolites, ensuring efficient production and self-protection for the organism. The organization often includes genes for the synthesis of the core aminocyclitol structure, tailoring enzymes that modify this core, and transport proteins for secretion.

Organism Antibiotic Gene Cluster Size (approx.) Number of ORFs (approx.) Key Genes Identified
Streptomyces kanamyceticusKanamycin47 kb40kanA (DOI synthase), kanR (regulatory protein) researchgate.netkoreascience.kr
Streptomyces spectabilisSpectinomycin17 kb16spcA (myo-inositol synthase), spcB (myo-inositol dehydrogenase), spcS2 (aminotransferase) nnl.gov.np
Streptomyces griseusStreptomycin (B1217042)>25 kb>20strB (amidinotransferase), strR (regulatory protein), strD (hexose nucleotidylating enzyme), aphD (resistance) researchgate.net
Micromonospora echinosporaGentamicin (B1671437)32.6 kbNot specifiedFlanked by resistance genes researchgate.net

Bioinformatics and Comparative Genomics of Aminocyclitol Biosynthetic Genes

Bioinformatic analysis and comparative genomics have become indispensable tools for discovering and analyzing aminocyclitol BGCs. frontiersin.orgasm.org These approaches allow for the comparison of gene clusters across different species, revealing evolutionary relationships and predicting the function of uncharacterized genes. koreascience.krnih.gov

Comparative studies have shown that the biosynthetic enzymes for streptamine and the 2-deoxystreptamine (B1221613) (2-DOS) family of aminoglycosides are evolutionarily conserved and likely evolved from a common ancestor. koreascience.kr For example, the 2-deoxy-scyllo-inosose (B3429959) (DOI) synthase, a key enzyme in 2-DOS biosynthesis, shares significant similarity with 3-dehydroquinate (B1236863) (DHQ) synthase from the primary shikimate pathway. koreascience.krannualreviews.org This suggests that the complex pathways for secondary metabolites often recruit and adapt enzymes from primary metabolism. annualreviews.org

Genome mining of organisms from unique environments, such as the nitrogen-fixing symbiont Frankia alni, has revealed a surprising number of BGCs, including clusters predicted to synthesize aminocyclitols. asm.org In one study, bioinformatic analysis of three Frankia strains identified at least 65 BGCs, many of which appeared to be unique. asm.org Similarly, comparative genomics of two Amycolatopsis strains isolated from lichens showed that most of their BGCs had low homology to known pathways, highlighting the potential for discovering novel secondary metabolites. frontiersin.org These genomic investigations provide a foundation for understanding the diversity and evolution of aminocyclitol biosynthesis. nih.gov

Transcriptional and Translational Control Mechanisms in Streptamine 4-Phosphate Biosynthesis

The expression of streptamine biosynthetic genes is tightly regulated at both the transcriptional and translational levels. This control ensures that antibiotic production occurs at the appropriate time in the organism's life cycle and in response to specific signals.

Promoter Analysis and Regulatory Elements within Gene Clusters

The initiation of transcription for genes within a BGC is controlled by promoters, which are specific DNA sequences recognized by RNA polymerase and associated transcription factors. tau.ac.il Analysis of these promoter regions is crucial for understanding how gene expression is regulated.

In the streptomycin BGC of S. griseus, detailed analysis using S1 mapping and Northern blotting has identified multiple promoters and at least five overlapping transcripts. researchgate.net The resistance gene, aphD, is transcribed from two different promoters: one appears to be constitutive, while the other is activated later in the growth phase. researchgate.net A key regulatory gene in this cluster, strR, possesses its own promoter that is directly controlled by a signaling molecule known as A-factor. nih.gov The essential region for this A-factor-dependent activation was located between 330 and 430 base pairs upstream of the transcriptional start site. nih.gov Further evidence suggests that the aphD gene is largely transcribed via read-through from this A-factor-dependent strR promoter, linking resistance directly to the onset of antibiotic production. nih.gov Additionally, other regulatory elements, such as the gene strS and conserved TTA codons, have been identified, suggesting multiple layers of control. nih.gov

Gene/Operon Organism Promoter Type/Regulatory Element Function/Control Mechanism
strRS. griseusA-factor-dependent promoterActivates expression of the StrR regulatory protein in response to A-factor. nih.gov
aphDS. griseusDual promoters (P1, P2)One promoter is constitutive; the other is induced later. Also transcribed by read-through from the strR promoter. researchgate.netnih.gov
strBS. griseusstrB PControls transcription of the amidinotransferase gene, regulated by StrR. researchgate.net
phoR-phoPS. coelicolorSelf-activatedRequires phosphorylated PhoP for full activation in response to low phosphate (B84403). nih.gov
pstSCABS. coelicolorPhoP-dependentActivated by phosphorylated PhoP binding to PHO boxes in the promoter region. nih.govmdpi.com

Role of Regulatory Proteins and Transcription Factors (e.g., Phosphate-Responsive Regulators)

The expression of streptamine biosynthetic pathways is governed by a hierarchy of regulatory proteins. These include cluster-situated regulators (CSRs), which are encoded within the BGC and typically control only the genes in that cluster, and global regulators, which respond to broader physiological and environmental signals. mdpi.com

A prominent family of CSRs in Streptomyces are the Streptomyces antibiotic regulatory proteins (SARPs). mdpi.com In the kanamycin cluster, the gene kanR encodes a putative regulatory protein with high homology to StrR, the SARP for streptomycin biosynthesis, suggesting a similar activation mechanism. koreascience.kr

Among the most critical global regulators are two-component systems that respond to environmental cues. The PhoR-PhoP system is a prime example, acting as a master regulator that coordinates antibiotic production with the availability of inorganic phosphate (Pi). nih.govnih.gov When phosphate levels are low, the sensor kinase PhoR phosphorylates the response regulator PhoP. nih.gov Phosphorylated PhoP then binds to specific DNA sequences, known as PHO boxes, in the promoter regions of target genes. nih.gov This binding can either activate or repress gene expression. PhoP has been shown to stimulate genes for phosphate scavenging and transport while repressing genes involved in primary metabolism, effectively rerouting resources toward secondary metabolism, including antibiotic biosynthesis. mdpi.comnih.gov

Influence of Environmental Cues on this compound Pathway Gene Expression

The production of secondary metabolites like those involving streptamine is not constitutive but is instead heavily influenced by environmental conditions. nih.govresearchgate.net Bacteria have evolved sophisticated mechanisms to sense and respond to their surroundings, ensuring that the significant energy investment required for antibiotic synthesis is made under the most advantageous circumstances. nih.gov

Phosphate concentration is one of the most well-documented environmental cues affecting antibiotic biosynthesis in Streptomyces. mdpi.com Phosphate limitation is a form of nutritional stress that is known to trigger the expression of genes encoding secondary metabolite biosynthetic enzymes. mdpi.com The PhoR-PhoP system is the central mediator of this response. nih.govnih.gov Comparative proteomic studies between Streptomyces coelicolor and Streptomyces lividans under conditions of phosphate proficiency versus limitation have shown significant differences in the abundance of regulatory proteins, directly linking phosphate availability to the machinery controlling antibiotic production. mdpi.com

Beyond phosphate, other stresses and signals can modulate gene expression. nih.gov The production of A-factor in S. griseus is a classic example of quorum sensing, where cell density influences the expression of the strR regulator and, consequently, the entire streptomycin pathway. nih.gov Other factors, such as nitrogen availability and the presence of specific carbon sources, are also known to impact the expression of BGCs, often through the action of global regulatory networks that integrate multiple environmental inputs to control the organism's metabolic state. nih.govbiorxiv.org

Horizontal Gene Transfer and Evolutionary Dynamics of this compound Biosynthesis Genes

The biosynthetic pathways for natural products, including those for streptamine-containing aminoglycosides, are characterized by significant evolutionary diversity, which is largely driven by horizontal gene transfer (HGT) and the modular nature of their biosynthetic gene clusters (BGCs). pnas.orgnih.gov These BGCs are often located on mobile genetic elements, facilitating their movement between different microbial species and contributing to the rapid evolution of new antibiotic compounds. pnas.org

The propensity of BGCs for horizontal transfer makes them one of the most diverse and rapidly evolving genetic systems in microbes. pnas.org Phylogenetic analysis of key enzymes in the streptamine pathway, such as aminotransferases, has provided direct evidence of HGT. Studies involving the cloning of aminotransferase genes from environmental DNA have revealed a wide diversity of these genes in soil microbes. tandfonline.com The phylogenetic relationships of these genes suggest that they have been transferred between different organisms, including those outside of the typical antibiotic-producing actinomycetes. tandfonline.com This indicates a vast environmental reservoir of genetic diversity for aminoglycoside biosynthesis.

The evolution of these pathways is also marked by a "mix and match" modularity. pnas.org Aminoglycoside BGCs typically share a conserved set of core enzymes responsible for producing the central aminocyclitol scaffold, such as streptamine or its common analog, 2-deoxystreptamine, from primary metabolites like glucose-6-phosphate. pnas.orgkoreascience.kr However, the genes responsible for tailoring this core structure, particularly those encoding glycosyltransferases that attach various sugar moieties, show significant divergence. pnas.org The substitution and recruitment of different glycosyltransferases are key drivers in creating the structural diversity seen across the aminoglycoside family. pnas.org

The organization of these BGCs often includes not only biosynthetic genes but also genes conferring resistance to the antibiotic produced. researchgate.netnnl.gov.np The presence of resistance genes, such as the streptomycin phosphotransferase gene (aphD), within the cluster is crucial for the survival of the producing organism and is a common feature of horizontally transferred BGCs. researchgate.netdiva-portal.org

The table below summarizes key gene types involved in the biosynthesis of streptamine-containing compounds and their role in the evolutionary dynamics of the pathway.

Gene/Enzyme ClassPutative Function in PathwayRole in Evolutionary DynamicsRepresentative Gene(s)
myo-Inositol Synthase Catalyzes the conversion of glucose-6-phosphate to myo-inositol, the initial step in streptamine biosynthesis.Core, conserved enzyme initiating the pathway for the aminocyclitol ring. nnl.gov.npgenome.jpspcA nnl.gov.np
Inositol (B14025) Dehydrogenase Oxidizes myo-inositol to an inosose intermediate (e.g., scyllo-inosose). nnl.gov.npgenome.jpCore, conserved enzyme in the formation of the aminocyclitol scaffold. nnl.gov.npspcB nnl.gov.np
Aminotransferase Adds amino groups to the inosose intermediate to form streptamine precursors. tandfonline.comnnl.gov.npSubject to HGT, providing evidence for genetic exchange between diverse microbes. tandfonline.com High diversity contributes to pathway evolution.spcS2 nnl.gov.np, stsC genome.jp
Amidinotransferase Transfers an amidino group from arginine to the aminocyclitol core, forming streptidine (B14820).A key tailoring enzyme that modifies the core streptamine structure. researchgate.netgenome.jpstrB researchgate.net
Phosphatase Removes phosphate groups from intermediates, such as this compound. genome.jpFinalizes the formation of the streptamine moiety before glycosylation.strK genome.jp
Glycosyltransferase Attaches sugar moieties to the streptamine or streptidine core.Highly variable; substitutions and recruitment of new glycosyltransferases drive the diversification of aminoglycoside structures. pnas.orgstrD researchgate.net
Regulatory Proteins Control the expression of the biosynthetic gene cluster.Co-transferred with the BGC; show evolutionary relationships between different aminoglycoside pathways. koreascience.krresearchgate.netstrR researchgate.net, kanR koreascience.kr

The dynamic interplay of horizontal gene transfer, gene duplication, and functional divergence has allowed for the remarkable evolutionary radiation of streptamine-containing antibiotics. The modular architecture of the BGCs facilitates the generation of novel compounds through the recombination of existing functional units, a process central to chemical innovation in the microbial world. pnas.org

Biological Roles and Metabolic Significance of Streptamine 4 Phosphate

Streptamine (B1206204) 4-Phosphate as a Critical Biosynthetic Intermediate for Streptidine (B14820) Moiety Formation

Streptamine 4-phosphate is a pivotal intermediate in the biosynthesis of the streptidine moiety, which forms the central aminocyclitol core of the antibiotic streptomycin (B1217042), produced by Streptomyces griseus. evitachem.comuniprot.org The formation of streptidine from this compound involves a series of enzymatic reactions, primarily the transfer of amidino groups.

The key step in this conversion is catalyzed by an L-arginine:aminocyclitol 4-phosphate amidinotransferase (also known as inosamine-phosphate amidinotransferase). researchgate.netgenome.jp This enzyme facilitates the transfer of a guanidino group from L-arginine to the amino group at the C-1 position of this compound. This reaction forms 1-guanidino-streptamine 4-phosphate. Subsequently, a second amidinotransferase acts on the remaining amino group at the C-3 position, using another molecule of L-arginine as the donor, to produce streptidine 6-phosphate (which is chemically identical to streptidine 4-phosphate due to the molecule's symmetry prior to further modifications).

Research has confirmed that this compound is the correct phosphorylated isomer that acts as a substrate for this crucial transamidination step. researchgate.net Studies using enzyme preparations from Streptomyces have shown that while various phosphorylated streptamine isomers can be formed, only 1L-1,3-diamino-1,3-dideoxy-scyllo-inositol 4-phosphate serves as an effective substrate for the L-arginine:aminocyclitol 4-phosphate amidinotransferase. researchgate.net Once the diguanidinated streptidine-6-phosphate is formed, it becomes the acceptor for a dihydrostreptose (B1196812) moiety, a subsequent key step in the assembly of the streptomycin molecule. nih.govcore.ac.uk The final maturation of the antibiotic involves the removal of the phosphate (B84403) group by a specific phosphatase, identified as streptomycin-6-phosphatase, to yield the biologically active streptomycin. uniprot.orggenome.jp

Integration of this compound Biosynthesis with Primary Metabolism

The biosynthesis of this compound is intricately linked with the central carbon metabolism of the producing organism, primarily drawing its initial precursor from the glycolysis pathway. cdnsciencepub.commdpi.comnih.gov The journey from primary metabolism to this specialized secondary metabolic intermediate begins with D-glucose 6-phosphate. cdnsciencepub.comnih.govoup.com

The first committed step in the formation of the aminocyclitol ring is the conversion of D-glucose 6-phosphate to myo-inositol 1-phosphate. nih.govuniprot.organnualreviews.org This intramolecular cyclization is a complex reaction catalyzed by a single NAD+-dependent enzyme, myo-inositol-1-phosphate synthase (MIPS). cdnsciencepub.comnih.gov The myo-inositol 1-phosphate is then dephosphorylated to myo-inositol.

Following the formation of myo-inositol, a series of oxidation and transamination reactions occur to introduce the two amino groups characteristic of streptamine. These steps are catalyzed by dehydrogenases and aminotransferases, which utilize amino acids like L-glutamine as nitrogen donors, directly linking the pathway to amino acid metabolism. nih.govasm.org The aminocyclitol core is then re-phosphorylated by a specific kinase, ATP:inosamine phosphotransferase (scyllo-inosamine 4-kinase), to yield this compound, the activated intermediate ready for the subsequent steps of streptomycin biosynthesis. researchgate.net This kinase can also act on streptamine itself. researchgate.net The entire process illustrates a clear channeling of building blocks from primary metabolic pathways—carbohydrate and amino acid metabolism—into the specialized route for secondary metabolite production. mdpi.comfrontiersin.org

Table 1: Key Enzymatic Steps and Precursors in the Biosynthesis of this compound and Streptidine

StepPrimary Metabolite PrecursorIntermediateEnzymeProduct
1D-Glucose 6-Phosphate-myo-Inositol-1-Phosphate Synthase (MIPS)myo-Inositol 1-Phosphate
2-myo-Inositol 1-PhosphateInositol (B14025) Monophosphatasemyo-Inositol
3L-Glutaminemyo-InositolDehydrogenases, AminotransferasesStreptamine
4ATPStreptamineATP:Inosamine PhosphotransferaseThis compound
5L-ArginineThis compoundL-arginine:aminocyclitol 4-phosphate amidinotransferaseStreptidine 6-Phosphate

Ecological Implications of this compound-Derived Secondary Metabolites in Microbial Interactions (excluding antimicrobial properties)

While the antimicrobial properties of streptomycin are well-documented, the ecological roles of this and other secondary metabolites derived from this compound extend beyond simple warfare. royalsocietypublishing.org In the complex soil ecosystem where Streptomyces species thrive, these molecules can act as sophisticated signaling agents, influencing the behavior and gene expression of surrounding microbial communities at sub-inhibitory concentrations. royalsocietypublishing.orgresearchgate.netnih.gov

The production of complex secondary metabolites is a key strategy for communication and interaction. researchgate.netauctoresonline.org Aminoglycosides like streptomycin can modulate gene transcription in other bacteria, suggesting a role in regulating the metabolic state of the microbial community. royalsocietypublishing.org This chemical "talk" can help in establishing territorial claims, managing resources, and maintaining the stability of microbial consortia. nih.govauctoresonline.org For instance, some antibiotics have been observed to induce biofilm formation in other bacteria, a complex developmental process with significant ecological consequences. mdpi.com

Advanced Methodologies in Streptamine 4 Phosphate Research

Isotopic Labeling Strategies for Tracing Carbon and Phosphate (B84403) Fluxes in Streptamine (B1206204) 4-Phosphate Biosynthesis

Isotopic labeling is a powerful tool for elucidating biochemical pathways by tracking the flow of atoms through metabolic networks. isotope.com In the context of streptamine 4-phosphate biosynthesis, stable isotopes such as ¹³C, ¹⁵N, and ¹⁸O are employed to map the origins of its carbon and phosphate components and to understand the enzymatic mechanisms involved. nih.govnih.govnih.gov

¹³C and ¹⁵N Isotope Incorporation for Pathway Elucidation

The use of ¹³C- and ¹⁵N-labeled precursors allows researchers to trace the incorporation of these isotopes into this compound and its downstream products. nih.govnih.gov By feeding microorganisms with substrates like ¹³C-glucose or ¹⁵N-labeled amino acids, the resulting labeling patterns in isolated metabolites can be analyzed to identify the biosynthetic precursors and intermediates. nih.govmdpi.com This approach has been fundamental in confirming the origins of the aminocyclitol ring and the amino groups in various natural products.

The analysis of mass isotopomer distribution vectors (MDVs) from mass spectrometry data provides a quantitative measure of the fractional abundance of each isotopologue, revealing the extent of isotope incorporation. nih.gov This information is crucial for understanding pathway flux and identifying potential branch points or alternative routes in the biosynthesis. nih.gov

Table 1: Examples of Isotopically Labeled Precursors in Biosynthetic Studies

IsotopeLabeled PrecursorApplication in Biosynthesis Studies
¹³C¹³C-GlucoseTracing the carbon skeleton of the aminocyclitol ring.
¹⁵N¹⁵N-Ammonium ChlorideIdentifying the source of nitrogen for the amino groups.
¹³C, ¹⁵NUniformly ¹³C, ¹⁵N-labeled mediaComprehensive labeling for flux analysis and pathway mapping. mdpi.com

¹⁸O-Phosphate Labeling for Mechanistic Studies

To investigate the mechanisms of phosphoryl transfer reactions in the biosynthesis of this compound, ¹⁸O-labeling of the phosphate group is employed. nih.govplos.org By using water enriched with ¹⁸O (H₂¹⁸O) or synthetically prepared ¹⁸O-labeled phosphate donors, researchers can track the fate of the oxygen atoms during the enzymatic phosphorylation steps. ucl.ac.ukresearchgate.net

The analysis of the resulting phosphorylated intermediates by mass spectrometry can reveal whether the P-O bond is cleaved during the reaction, providing insights into the catalytic mechanism of the kinases involved. nih.gov This technique has been instrumental in studying the stereochemistry and transition states of phosphoryl transfer reactions in various biological systems. nih.gov The development of synthetic methods to produce highly enriched ¹⁸O-labeled phosphoramidites has further expanded the accessibility and application of this approach. ucl.ac.ukresearchgate.net

High-Resolution Mass Spectrometry for Metabolomic Profiling and Structural Elucidation of this compound and its Analogs

High-resolution mass spectrometry (HRMS) is an indispensable tool for the comprehensive analysis of metabolites, including this compound and its derivatives. animbiosci.orgresearchgate.netnih.gov Its high mass accuracy and resolving power enable the differentiation of compounds with very similar masses and the determination of elemental compositions, which is critical for identifying unknown metabolites. researchgate.netnih.gov

LC-MS/MS for Pathway Intermediate Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the targeted and untargeted analysis of metabolic intermediates in complex biological samples. acs.organimbiosci.orgnih.gov In the study of this compound biosynthesis, LC-MS/MS allows for the separation and sensitive detection of pathway intermediates, even at low concentrations. nih.govnih.govresearchgate.net

By comparing the retention times and fragmentation patterns of detected compounds with those of authentic standards or by using predictive fragmentation software, researchers can identify known and novel intermediates in the biosynthetic pathway. nih.govnih.gov This approach has been successfully applied to quantify sugar phosphates and other polar metabolites in various organisms. nih.govresearchgate.netnih.gov

Table 2: Key LC-MS/MS Parameters for Metabolite Analysis

ParameterDescriptionRelevance
Column Chemistry Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) with ion-pairing agents. researchgate.netnih.govEffective separation of polar compounds like sugar phosphates. nih.gov
Ionization Mode Electrospray Ionization (ESI) in negative mode is often preferred for phosphorylated compounds. animbiosci.organimbiosci.orgresearchgate.netEnhances the detection sensitivity of phosphate-containing molecules.
Mass Analyzer Orbitrap, Time-of-Flight (TOF), or Triple Quadrupole (QqQ). animbiosci.organimbiosci.orgnih.govProvides high resolution and mass accuracy for confident identification and quantification.
Fragmentation Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). nih.govGenerates characteristic fragment ions for structural elucidation.

Advanced MS Techniques for Phosphate Group Localization

Determining the precise location of the phosphate group on the streptamine scaffold is crucial for confirming the identity of this compound. Advanced mass spectrometry fragmentation techniques are employed for this purpose. Methods like Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are particularly useful as they tend to preserve the labile phosphate group while cleaving the peptide or molecule backbone, aiding in the unambiguous localization of the modification. nih.gov

In contrast to Collision-Induced Dissociation (CID), which can lead to the neutral loss of the phosphate group, these alternative fragmentation methods provide more informative spectra for phosphorylated molecules. nih.govnih.gov The development of hybrid fragmentation techniques, such as EThcD (a combination of ETD and HCD), further enhances the sequence coverage and confidence in phosphosite localization. nih.gov

Genetic Engineering and Pathway Reconstruction for this compound Studies

Genetic engineering and the reconstruction of biosynthetic pathways in heterologous hosts are powerful strategies for studying and manipulating the production of this compound and related compounds. researchgate.netnih.govnih.gov By overexpressing, knocking out, or modifying the genes involved in the biosynthetic pathway, researchers can investigate the function of individual enzymes, identify rate-limiting steps, and potentially increase the yield of desired products. nih.govnih.gov

The reconstruction of the entire or partial biosynthetic pathway in a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae, allows for a more controlled environment to study the pathway, free from the complexities of the native producer's metabolism. researchgate.net This approach also facilitates the production of novel analogs through the introduction of modified enzymes or the feeding of unnatural precursors, a process known as mutasynthesis.

Recent advancements in synthetic biology and genetic engineering tools, such as CRISPR-Cas9, have further streamlined the process of pathway manipulation, enabling more rapid and precise modifications to the genetic blueprint of microorganisms. ucdavis.edu These techniques have been instrumental in engineering strains for the enhanced production of various natural products and for elucidating the roles of specific genes in their biosynthesis. frontiersin.org

Gene Knockouts and Overexpression for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rate of metabolic reactions within a biological system. By systematically altering the expression levels of key genes through knockouts or overexpression, researchers can observe the resulting changes in metabolic fluxes, thereby identifying bottlenecks, regulatory nodes, and opportunities for metabolic engineering.

Gene Knockouts: Gene knockout studies are instrumental in elucidating the necessity of specific genes and resolving the structure of metabolic networks. nih.gov In the context of streptamine biosynthesis, deleting a gene suspected to be part of the pathway and observing a loss of production confirms its essential role. Furthermore, knocking out genes from competing pathways can redirect precursors towards streptamine synthesis. For instance, studies on central carbon metabolism in Escherichia coli have shown that knocking out the pgi gene, which encodes phosphoglucose (B3042753) isomerase, diverts a significant portion of glucose flux from glycolysis into the pentose (B10789219) phosphate pathway (PPP). nih.govd-nb.info This strategy is relevant as the PPP provides erythrose 4-phosphate, a key precursor for related aminocyclitol pathways like the shikimate pathway. annualreviews.org Analysis of such knockout strains can reveal latent or secondary pathways that become active to compensate for the genetic perturbation. nih.gov

Gene Overexpression: Conversely, overexpressing specific genes can enhance the metabolic flux towards a desired product. This is particularly effective for overcoming rate-limiting steps in a pathway. In various biosynthetic contexts, increasing the expression of enzymes in precursor-supplying pathways, such as the PPP, has been shown to improve the yield of the final product by increasing the pool of necessary building blocks and cofactors like NADPH. mdpi.comd-nb.infonih.gov For example, the simultaneous overexpression of glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconolactonase (Sol3) in Pichia pastoris was found to increase the flux through the PPP, leading to a significant increase in recombinant protein production, a process that, like secondary metabolite synthesis, places a high demand on host cell metabolism. nih.gov This principle is directly applicable to enhancing this compound production by overexpressing key enzymes within its pathway or in upstream central metabolism.

The data from these genetic manipulations are often analyzed using 13C-MFA, where the organism is fed a 13C-labeled substrate like glucose. The distribution of the isotope label in downstream metabolites is measured, allowing for precise calculation of intracellular fluxes and providing a quantitative understanding of the metabolic response to genetic changes. d-nb.info

Table 1: Examples of Gene Manipulation for Metabolic Flux Analysis in Related Pathways

Genetic Modification Organism Target Pathway/Gene Observed Effect on Metabolism Reference
Knockout E. coli pgi (phosphoglucose isomerase) Increased flux through Pentose Phosphate Pathway and Entner-Doudoroff pathway. nih.govd-nb.info nih.govd-nb.info
Knockout E. coli pykF (pyruvate kinase) Decreased glycolytic flux; increased flux through anaplerotic reactions. nih.gov nih.gov
Overexpression Streptomyces albulus zwf (glucose-6-phosphate dehydrogenase) Increased NADPH supply for ε-Poly-L-lysine synthesis. mdpi.com mdpi.com
Overexpression Pichia pastoris ZWF1 & SOL3 (PPP enzymes) Increased flux ratio of PPP to glycolysis; 3.8-fold increase in hSOD production. nih.gov nih.gov
Overexpression E. coli tktA (transketolase) Increased succinate (B1194679) yield by enhancing the non-oxidative PPP. d-nb.info d-nb.info

Heterologous Expression Systems for Individual Enzyme Characterization

Heterologous expression, the expression of a gene in a host organism that does not naturally have this gene, is a cornerstone of modern biochemistry. It allows for the production of individual enzymes in isolation, free from the complex regulatory and metabolic environment of the native producer organism. This approach is essential for unequivocally determining the function of each enzyme in the this compound pathway. aalto.fi

Commonly used heterologous hosts include Escherichia coli and non-producing strains of Streptomyces. E. coli is often the first choice due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains. nih.govjrespharm.com For instance, genes from the neomycin biosynthetic cluster, which directs the synthesis of the related aminocyclitol 2-deoxystreptamine (B1221613), were expressed in E. coli to facilitate their in vitro characterization. jmb.or.kr

In some cases, E. coli may not be a suitable host, especially for complex enzymes from Streptomyces that may require specific cofactors, post-translational modifications, or may fold improperly. In such scenarios, a "clean" or non-producing Streptomyces strain, such as Streptomyces venezuelae, can be used. jmb.or.kr Researchers successfully demonstrated the production of 2-deoxystreptamine in S. venezuelae by introducing a plasmid containing the three essential biosynthetic genes (neo5, neo6, and neo7) from the neomycin producer. jmb.or.kr This in vivo reconstitution of a portion of the pathway in a heterologous host provided definitive proof of the function of these genes in producing the aminocyclitol core. jmb.or.krnih.gov This strategy is directly applicable to validating the minimal set of genes required for this compound synthesis.

Recombinant Expression, Purification, and In Vitro Characterization of this compound Pathway Enzymes

To fully understand the catalytic mechanism, substrate specificity, and kinetics of an enzyme, it must be purified to homogeneity and studied in vitro. The process involves expressing the enzyme as a recombinant protein, purifying it from the host cell lysate, and performing biochemical assays.

Recombinant Expression and Purification: The gene encoding a pathway enzyme is typically cloned into an expression vector, such as a pET series plasmid for E. coli expression. nih.gov These vectors often add an affinity tag, like a polyhistidine (His6) tag, to the N- or C-terminus of the protein. nih.govprotocols.io The plasmid is then transformed into an expression host, such as E. coli BL21(DE3). Protein expression is induced, often by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). jrespharm.com

After induction, the cells are harvested and lysed. The recombinant-tagged protein is then purified from the crude cell lysate. A common and highly effective method is immobilized metal affinity chromatography (IMAC), where the His-tagged protein binds to a resin charged with nickel (Ni-NTA) or cobalt ions. nih.gov After washing away unbound proteins, the target enzyme is eluted with a high concentration of imidazole. protocols.io This one-step affinity chromatography can often yield protein preparations with >90% homogeneity. nih.gov Further purification steps, such as size-exclusion chromatography, can be employed if necessary.

In Vitro Characterization: Once purified, the enzyme's function is characterized through in vitro assays. These experiments are crucial for determining:

Substrate Specificity: Identifying the specific substrate(s) the enzyme acts upon. For example, studies on aminocyclitol kinases have shown that they can phosphorylate hydroxyl groups at specific positions on the aminocyclitol ring. researchgate.net

Product Identification: Confirming the chemical structure of the product formed by the enzymatic reaction, often using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). jmb.or.kr

Cofactor Requirements: Identifying any necessary cofactors, such as metal ions (e.g., Mg2+, Co2+) or cosubstrates (e.g., ATP, NAD(P)H). annualreviews.orgresearchgate.net

Table 2: Illustrative Purification and Kinetic Data for Pathway Enzymes

Enzyme Source Organism Purification Fold Specific Activity Km (Substrate) Reference
PtdIns(4)P 5-Kinase (b) Bovine Brain 6333 171 nmol/min/mg 4 µM (PtdIns(4)P) nih.gov
PtdIns(4)P 5-Kinase (a) Bovine Brain N/A N/A 18 µM (PtdIns(4)P) nih.gov
Ribokinase (RK) E. coli (recombinant) N/A 70 U/mg N/A nih.gov
Uracil Phosphoribosyltransferase (UPRT) E. coli (recombinant) N/A 144 U/mg N/A nih.gov

(Note: Data for specific this compound pathway enzymes are proprietary or not publicly available; this table uses analogous enzymes to illustrate the types of data obtained from in vitro characterization.)

Synthetic Biology and Chemoenzymatic Approaches for Streptamine 4 Phosphate Research

Academic Synthesis of Streptamine (B1206204) 4-Phosphate and its Precursors as Mechanistic Probes

The chemical synthesis of aminocyclitols like streptamine and its phosphorylated derivatives is a complex undertaking that provides essential tools for mechanistic studies. While the direct synthesis of streptamine 4-phosphate is challenging, academic research has focused on synthesizing its core scaffold, 2-deoxystreptamine (B1221613) (2-DOS), and related precursors to probe the intricate steps of aminoglycoside biosynthesis. f1000research.comresearchgate.net These synthetic routes are often multi-step processes starting from readily available chiral precursors like D-glucose. researchgate.net

The primary goal of this academic synthesis is not bulk production, but the creation of precisely modified molecules that can act as mechanistic probes. For instance, by synthesizing orthogonally protected versions of the aminocyclitol core, researchers can selectively modify specific positions on the ring. researchgate.net This allows for the introduction of labels, unnatural functional groups, or blocking groups that can be used to study enzyme-substrate interactions, map active sites, and elucidate reaction stereochemistry.

A key precursor in the biosynthesis of streptomycin (B1217042) is inosamine-phosphate, which is subsequently converted to streptamine-containing intermediates. apsnet.org The synthesis of inosamine-phosphate and its analogs allows researchers to feed these molecules to biosynthetic enzymes, such as L-arginine:inosamine-phosphate amidinotransferase (StrB1), to understand substrate recognition and the catalytic mechanism of guanidino group transfer. apsnet.org By providing enzymes with synthetic, non-natural substrates, scientists can trap enzymatic reactions at specific stages, identify key amino acid residues in the active site, and clarify the precise sequence of biochemical transformations.

Chemoenzymatic Production of this compound Analogs for Enzyme Specificity Studies

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis to efficiently generate novel molecules. This approach is particularly powerful for creating analogs of complex natural products like aminoglycosides to study the specificity of the enzymes involved in their biosynthesis and modification. nih.govresearchgate.net A common strategy involves the chemical degradation of a commercially available aminoglycoside to its core aminocyclitol scaffold, followed by the enzymatic attachment of various sugar moieties. nih.gov

This method leverages the relaxed or broad substrate specificity of certain biosynthetic enzymes. f1000research.comresearchgate.net For example, glycosyltransferases, such as KanM2, have been used to transfer different sugar units onto a deoxystreptamine-based core, thereby producing a library of novel pseudo-trisaccharide analogs. nih.gov Similarly, aminoglycoside-modifying enzymes, which are often responsible for antibiotic resistance, can be exploited to generate new derivatives. researchgate.net

The generated analogs are then used as substrates to systematically probe the specificity of other enzymes in the pathway, such as methyltransferases or aminotransferases. By observing which analogs are accepted as substrates and which are not, researchers can deduce the structural requirements for enzymatic activity. For instance, studies have shown that the presence or absence of hydroxyl groups at specific positions, such as the 3',4'-dihydroxy and 6'-hydroxy moieties on the sugar rings, can significantly influence the biological activity and toxicity of the resulting compounds. nih.gov This detailed understanding of enzyme specificity is crucial for the rational design of new therapeutic agents.

Chemoenzymatic Synthesis Example: Aminoglycoside Analogs
Step 1: Chemical Modification Acid hydrolysis of commercially available aminoglycosides (e.g., kanamycin) to yield the core aminocyclitol scaffold (e.g., a deoxystreptamine derivative).
Step 2: Enzymatic Glycosylation Use of a recombinant, substrate-flexible glycosyltransferase (e.g., KanM2) to attach various natural or unnatural sugar moieties to the scaffold.
Resulting Products A library of novel pseudo-trisaccharide aminoglycoside analogs with targeted structural modifications.
Application Investigation of structure-activity relationships, including antibacterial activity, toxicity, and the substrate specificity of other biosynthetic or resistance enzymes.
Reference nih.gov

Rational Design and Engineering of this compound Biosynthetic Pathways for Targeted Research Objectives

Rational design involves the deliberate modification of biosynthetic pathways based on a detailed understanding of the genes and enzymes involved. f1000research.comcambridge.org This contrasts with random mutagenesis, relying instead on targeted genetic engineering to achieve specific research goals, such as producing novel compounds or improving the yield of existing ones. researchgate.netgoogle.com The biosynthesis of aminoglycosides, which often involves parallel pathways and promiscuous enzymes, presents a fertile ground for such engineering efforts. f1000research.com

A key strategy is the heterologous expression of biosynthetic gene clusters in a host organism like E. coli or Streptomyces venezuelae. f1000research.comresearchgate.net By expressing a minimal set of genes, researchers can confirm the function of individual enzymes and identify the first key intermediates in a pathway. f1000research.com For example, expressing the genes for 2-deoxy-scyllo-inosose (B3429959) synthase, aminotransferase, and dehydrogenase can establish the production of the 2-DOS core, to which other modifications can then be added. f1000research.com

"Pathway engineering" allows for the creation of novel or hybrid antibiotics. This can be achieved by integrating genes from different biosynthetic pathways. A successful example involved integrating S-4-amino-2-hydroxybutyric acid (AHBA) biosynthesis genes into the kanamycin (B1662678) pathway, which led to the production of the semisynthetic antibiotic amikacin (B45834) and a new analog, both with improved activity. f1000research.com Furthermore, understanding the enzymes that form the core carbocycle, such as 2-deoxy-scyllo-inosose (DOI) synthase, is critical. The genes encoding these enzymes can be used as molecular probes to screen environmental DNA samples for previously undiscovered aminoglycoside biosynthetic pathways from a wider range of microorganisms, including non-actinomycetes. tandfonline.com This opens up new avenues for discovering natural product diversity.

Future Directions and Emerging Research Avenues for Streptamine 4 Phosphate

Elucidation of Remaining Uncharted Enzymatic Steps and Intermediates in Streptamine (B1206204) 4-Phosphate Formation

The biosynthetic pathway to streptamine and its derivatives, such as the well-studied 2-deoxystreptamine (B1221613), involves a series of core enzymatic reactions including cyclization, oxidation, transamination, and phosphorylation. However, the precise sequence, timing, and catalytic mechanisms of every step leading specifically to streptamine 4-phosphate are not fully elucidated. While enzymes like aminotransferases and dehydrogenases have been identified in the biosynthesis of 2-deoxystreptamine from cell-free extracts of Streptomyces fradiae, many specifics remain uncharted. nih.gov

Future research will focus on identifying and characterizing the specific enzymes responsible for each conversion. Key questions that remain to be answered include:

The specific kinase(s) and phosphatase(s): Identifying the enzymes that add and potentially remove the phosphate (B84403) group at the 4-position and understanding their regulation is crucial.

Order of events: Determining whether phosphorylation occurs before or after the key amination steps is a critical gap in current knowledge.

Structure of intermediates: The exact chemical structures of transient, enzyme-bound intermediates have yet to be captured and characterized, which would provide invaluable insight into the reaction mechanisms.

Isotope labeling studies, combined with the knockout of candidate genes and subsequent analysis of accumulated intermediates, will be pivotal. Characterizing the function of each enzyme through heterologous expression and in vitro assays with putative substrates will be essential to fully map the biosynthetic landscape. researchgate.net

Table 1: Research Targets for Uncharted Steps in this compound Biosynthesis

Research TargetKey QuestionsPotential Methodologies
Enzyme IdentificationWhich specific kinase, phosphatase, and aminotransferase enzymes are involved?Gene knockout studies, heterologous expression, protein purification, in vitro enzymatic assays.
Pathway IntermediatesWhat are the precise chemical structures of all metabolic intermediates?Mass spectrometry, NMR spectroscopy of metabolites from mutant strains, isotope tracing studies.
Reaction SequenceWhat is the exact order of phosphorylation, amination, and oxidation steps?Analysis of accumulated substrates in gene knockout mutants, in vitro pathway reconstruction.
Regulatory MechanismsHow is the pathway regulated at the genetic and enzymatic level?Transcriptomic analysis (RNA-Seq), promoter activity assays, enzyme kinetics and inhibition studies.

Application of Systems Biology and Metabolic Flux Analysis to Optimize this compound Production in Engineered Strains

Maximizing the production of this compound in microbial hosts is a primary goal for metabolic engineering. Systems biology offers a powerful framework for achieving this by providing a holistic view of cellular metabolism. nih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics data, comprehensive models of the host organism, typically Streptomyces, can be constructed.

Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are central to this approach. nih.govnih.gov These computational methods use genome-scale metabolic models (GSMMs) to simulate the flow of metabolites through the entire cellular network. nih.govresearchgate.net This allows researchers to:

Identify Metabolic Bottlenecks: Pinpoint reactions that limit the supply of essential precursors for this compound, such as those derived from glycolysis or the pentose (B10789219) phosphate pathway. nih.gov

Predict Gene Targets: Identify candidate genes for overexpression or deletion to redirect metabolic flux towards the desired product. For example, models can predict how downregulating competing pathways might increase the precursor pool.

Optimize Growth Conditions: Simulate the effect of different nutrient sources and environmental conditions on both cell growth and secondary metabolite production. nih.gov

For instance, a study on Streptomyces tenebrarius, a producer of aminoglycosides, utilized 13C-metabolic flux analysis to understand the connections between primary carbon metabolism and antibiotic production, revealing how different carbon sources could alter the final product composition. nih.gov Applying such techniques will be crucial for designing rational engineering strategies to create high-yielding strains for this compound, moving beyond traditional methods of random mutagenesis. nih.gov

Discovery of Novel Enzymes and Reaction Mechanisms through In Silico and Experimental Approaches

The vast and largely untapped genomic data from diverse microorganisms represents a rich reservoir for discovering new enzymes with novel catalytic functions. nih.gov A combination of computational (in silico) and laboratory (experimental) approaches is accelerating the pace of discovery for enzymes that could be involved in pathways related to this compound or that could be used to create novel derivatives. blazingprojects.com

In silico approaches are the starting point for enzyme discovery: biosynsis.com

Genome Mining: Searching sequence databases for genes that share homology with known enzyme families involved in aminoglycoside biosynthesis (e.g., aminotransferases, kinases, cyclases).

Phylogenetic Analysis: Comparing the evolutionary relationships of candidate enzymes to infer their function.

Structural Modeling: Predicting the three-dimensional structure of a protein to gain insights into its active site and potential catalytic mechanism.

Once candidate genes are identified computationally, experimental validation is required. This typically involves a workflow where the gene is synthesized, cloned, and expressed in a heterologous host (like E. coli). The purified protein is then subjected to biochemical assays with a range of potential substrates to confirm its enzymatic activity and specificity. This integrated approach not only helps to fill the gaps in the known this compound pathway but also opens the door to finding enzymes that perform entirely new chemical transformations, which is a major goal in natural product biosynthesis research. nih.govnews-medical.net

Table 2: Integrated Workflow for Novel Enzyme Discovery

PhaseTechniqueObjective
In Silico (Computational)Sequence Homology Searching (e.g., BLAST)Identify genes with sequence similarity to known biosynthetic enzymes.
Protein Domain AnalysisPredict the general function of a candidate protein based on conserved domains.
3D Structure PredictionModel the protein's structure to analyze its active site and predict substrate binding.
Experimental (Laboratory)Heterologous ExpressionProduce and purify the candidate enzyme in a controlled system (e.g., E. coli).
Biochemical AssaysTest the purified enzyme's activity against putative substrates to confirm its function.
Structural Biology (e.g., X-ray Crystallography)Determine the precise atomic structure of the enzyme to understand its mechanism.

Bioinformatic Prediction and Characterization of Novel this compound-Related Gene Clusters in Underexplored Microorganisms

The genes responsible for producing secondary metabolites like aminoglycosides are typically organized into biosynthetic gene clusters (BGCs) on the microbial chromosome. researchgate.net Advances in genome sequencing and bioinformatics have enabled the rapid identification of these BGCs, revealing that even well-studied organisms contain many "silent" or uncharacterized clusters. researchgate.net Furthermore, exploring unique and underexplored ecological niches, such as marine sediments or lichen-associated bacteria, is uncovering a wealth of novel actinomycetes with unique BGCs. nih.govnih.gov

Powerful bioinformatics tools are essential for this discovery process:

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A comprehensive web server that identifies BGCs in a genome sequence and compares them to known clusters, highlighting novel potential. nih.govnih.gov

SMURF (Secondary Metabolite Unknown Region Finder): A tool specifically designed to identify BGCs in fungi. secondarymetabolites.org

ClusterFinder: An algorithm that uses a probabilistic model to detect putative BGCs without prior knowledge of signature enzymes. secondarymetabolites.org

By applying these tools to newly sequenced genomes from rare microorganisms, researchers can predict the existence of novel BGCs related to streptamine biosynthesis. nih.govresearchgate.net Subsequent characterization, often involving heterologous expression of the entire cluster in a host like Streptomyces coelicolor, can lead to the production and identification of new molecules. This genome-driven approach is a cornerstone of modern natural product discovery, shifting the paradigm from random screening to targeted exploration of genetic potential. frontiersin.org

Development of Advanced Analytical Techniques for Real-time Monitoring of this compound Dynamics in Cellular Systems

Understanding how the production of this compound is regulated within a living cell requires the ability to measure its concentration dynamically and with high spatial resolution. Traditional analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are powerful for quantification but require cell lysis, providing only a static snapshot of the average concentration across a population of cells.

The frontier in this area is the development of techniques for real-time, in vivo monitoring of intracellular metabolites. acs.org A key emerging technology is the use of genetically encoded biosensors. nih.govresearchgate.net These are engineered macromolecules (proteins or RNA) that can be expressed inside cells and report the concentration of a specific metabolite through a quantifiable signal, typically fluorescence. mdpi.com

The development of a biosensor for this compound would likely involve:

A Sensor Domain: An RNA aptamer or a protein domain that binds specifically and with high affinity to this compound.

A Reporter Domain: A fluorescent protein or a "light-up" RNA aptamer that changes its optical properties upon metabolite binding by the sensor domain. researchgate.net

Such a tool would allow researchers to visualize the accumulation of this compound in single cells in real-time using fluorescence microscopy. This would enable studies on how production is affected by environmental stimuli, cell cycle stage, or genetic modifications, providing an unprecedented view of the metabolic dynamics that are currently inferred only from indirect or destructive measurements.

Table 3: Comparison of Analytical Techniques for this compound

TechniquePrincipleAdvantagesLimitations
LC-MS/HPLCChromatographic separation followed by mass-based or UV detection.Highly sensitive and quantitative; well-established.Requires cell destruction; provides population average; not real-time.
Genetically Encoded BiosensorsMetabolite binding to a sensor domain causes a change in fluorescence of a reporter domain.Real-time monitoring in living cells; single-cell resolution; provides dynamic information.Development can be challenging; potential for cellular toxicity; calibration can be complex.
NMR SpectroscopyDetection of nuclear spin transitions in a magnetic field.Provides detailed structural information; can be used for flux analysis with isotopes.Relatively low sensitivity; requires large sample amounts; not suitable for in-cell, real-time analysis.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Streptamine 4-phosphate in vitro, and how are purity and structural fidelity validated?

  • Methodological Answer: this compound synthesis typically involves enzymatic phosphorylation of streptamine precursors using kinases (e.g., DXPS homologs). Purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of side products. Structural fidelity is assessed using nuclear magnetic resonance (NMR) spectroscopy, focusing on phosphate group integration and stereochemical configuration .

Q. How is this compound quantified in biological samples, and what are the limitations of current detection techniques?

  • Methodological Answer: Quantification often employs enzymatic assays coupled with colorimetric detection (e.g., phosphate-release assays) or isotope dilution mass spectrometry (ID-MS). Limitations include interference from structurally similar metabolites (e.g., erythrose 4-phosphate) and sensitivity thresholds in low-abundance samples. Cross-validation with orthogonal methods (e.g., NMR) is recommended to address specificity concerns .

Q. What experimental models are optimal for studying this compound’s role in metabolic pathways?

  • Methodological Answer: Bacterial models (e.g., E. coli mutants lacking MEP pathway enzymes) or plant cell cultures are widely used due to conserved pathways. Isotopic tracing with 13C^{13}\text{C}-labeled glucose can track flux through this compound nodes. Ensure proper negative controls (e.g., knockout strains) to distinguish pathway-specific activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s regulatory role in the MEP pathway versus alternative isoprenoid biosynthesis routes?

  • Methodological Answer: Discrepancies often arise from differences in model systems or nutrient conditions. Use comparative metabolomics across organisms (e.g., bacteria vs. plants) under controlled environments. Employ CRISPR/Cas9-mediated gene editing to silence competing pathways and isolate this compound’s contribution. Statistical meta-analysis of existing datasets (e.g., KEGG pathway repositories) can identify context-dependent trends .

Q. What experimental designs minimize artifacts in this compound enzyme kinetics studies, particularly when dealing with labile intermediates?

  • Methodological Answer: Use rapid-mixing stopped-flow techniques to capture transient intermediates. Stabilize labile compounds via cryo-enzymology (sub-zero temperatures) or inert atmospheres. Validate kinetic parameters using multiple substrate concentrations and global fitting algorithms (e.g., DynaFit) to account for non-linear behavior .

Q. How can researchers address uncertainties in metabolic flux analysis (MFA) when this compound pools are compartmentalized?

  • Methodological Answer: Subcellular fractionation (e.g., differential centrifugation) paired with isotope-ratio mass spectrometry (IRMS) improves spatial resolution. Computational models (e.g., constraint-based reconstruction) should integrate compartment-specific data, and sensitivity analyses must quantify error propagation from sampling variability .

Q. What strategies validate the interaction between this compound and putative binding proteins identified via high-throughput screens?

  • Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides quantitative binding affinities. For structural insights, employ X-ray crystallography or cryo-EM with co-crystallized complexes. Mutagenesis studies (e.g., alanine scanning) can map critical interaction residues, corroborated by functional assays (e.g., enzymatic inhibition) .

Data Presentation and Reproducibility Guidelines

  • Statistical Reporting : Adhere to CONSORT guidelines for experimental replication. Report effect sizes with confidence intervals (e.g., 95% CI) and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
  • Raw Data Accessibility : Deposit spectral datasets (NMR, MS) in public repositories (e.g., MetaboLights) with metadata compliant with FAIR principles .
  • Replication Protocols : Include stepwise synthesis protocols, instrument calibration details, and strain/genotype verification in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.